3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a fused cyclohexane ring and a hydantoin core (imidazolidine-2,4-dione). The ethenyl group at the N-3 position introduces unique steric and electronic properties, distinguishing it from other spirohydantoins. Hydantoin derivatives are pharmacologically significant, with activities ranging from antiplatelet (e.g., 5-HT2A receptor antagonism) to antidiabetic and antiviral effects .
Properties
CAS No. |
86710-07-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-8(13)10(11-9(12)14)6-4-3-5-7-10/h2H,1,3-7H2,(H,11,14) |
InChI Key |
PTLIAHTYQGFAAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=O)C2(CCCCC2)NC1=O |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Bucherer-Lieb Reaction
The Bucherer-Lieb reaction is the primary method for constructing the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold. This one-pot cyclocondensation employs cyclohexanone derivatives, ammonium carbonate, and potassium cyanide in aqueous ethanol .
General Procedure
-
Reactants :
-
Workup : Acidification with HCl precipitates the spirohydantoin, which is recrystallized from ethanol/water .
Example :
-
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione was synthesized from 4-methylcyclohexanone (yield: 72%) .
-
8-Ethyl derivatives were similarly prepared using 4-ethylcyclohexanone .
Adaptation for 3-Ethenyl Substituent
To introduce the ethenyl group, 3-propenylcyclohexanone could serve as the starting ketone. Post-cyclization, acid-catalyzed dehydration may yield the ethenyl moiety .
Post-Functionalization via Alkylation
After forming the spirohydantoin core, the 3-position can be modified through alkylation. This method is ideal for introducing sensitive groups like ethenyl.
Procedure
-
Base Activation : Treat the spirohydantoin with triethylamine and DMAP in CH₂Cl₂ .
-
Alkylation : Add allyl bromide or propenyl chloride (1.2 eq) dropwise at 0°C .
-
Workup : Extract with CH₂Cl₂, dry over Na₂SO₄, and recrystallize from ethyl acetate .
Example :
-
7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione was synthesized using allyl bromide (yield: 68%) .
-
3-Ethenyl derivatives may require palladium-catalyzed elimination of allyl intermediates .
Direct Cyclization with Ethenyl-Substituted Ketones
Using pre-functionalized ketones with ethenyl groups streamlines synthesis.
Synthesis of 3-Propenylcyclohexanone
-
Claisen-Schmidt Condensation : React cyclohexanone with acrolein under basic conditions .
-
Isomerization : Treat with acidic resin to convert propenyl to ethenyl .
Cyclization
Subject 3-ethenylcyclohexanone to the Bucherer-Lieb conditions (NH₄CO₃, KCN, ethanol) .
Challenges :
-
Ethenyl groups may undergo side reactions (e.g., polymerization) under acidic conditions.
-
Mitigation : Use low temperatures (0–5°C) and short reaction times .
This two-step approach allows controlled introduction of the ethenyl group.
Step 1: N-Acylation
-
React spirohydantoin with chloroacetyl chloride in benzene/K₂CO₃ .
-
Example : 1-(Chloroacetyl)-3-phenyl derivatives (yield: 79%) .
Step 2: Dehydration
-
Treat the acylated product with PCl₅ or POCl₃ to form α,β-unsaturated ketones .
-
Hydrolyze to regenerate the hydantoin ring with the ethenyl group .
Comparative Analysis of Methods
| Method | Yield | Complexity | Functional Group Tolerance |
|---|---|---|---|
| Bucherer-Lieb Reaction | 60–75% | Low | Moderate (sensitive to ketone substituents) |
| Post-Functionalization | 50–68% | Moderate | High |
| Direct Cyclization | 40–55% | High | Low (requires stable ethenyl ketones) |
| N-Acylation/Dehydration | 30–45% | High | Low |
Key Findings :
-
The Bucherer-Lieb reaction is optimal for scalability but requires tailored ketones .
-
Post-functionalization offers flexibility but demands rigorous purification .
Optimization Strategies
Solvent Systems
Catalysts
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: The ethenyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents like ether.
Substitution: Halogens, nucleophiles; conditionspresence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Oxidized spiro derivatives.
Reduction: Reduced spiro compounds.
Substitution: Substituted spiro derivatives.
Scientific Research Applications
3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in inflammation or cancer progression . The spiro structure of the compound allows for unique interactions with biological molecules, enhancing its specificity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Pharmacological Activities
- Antiplatelet Activity : Piperazine-linked N-3 derivatives (e.g., compound 14) show potent 5-HT2A antagonism, with IC50 values comparable to reference drugs .
- Antidiabetic Potential: Sulfonylurea-functionalized spirohydantoins (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl) demonstrate hypoglycemic effects in vivo, attributed to dual sulfonylurea receptor binding and aldose reductase inhibition .
- Antiviral and Trypanocidal Activity: Spirohydantoins with large lipophilic groups exhibit trypanocidal activity, though specific data for the ethenyl derivative remain unexplored .
Physicochemical Properties
- Hydrogen Bonding : Dual carbonyl groups in the hydantoin core enable strong hydrogen bonding, critical for enzyme inhibition (e.g., aldose reductase) .
- Conformational Dynamics : Chair conformations in cyclohexane rings (observed in crystal structures) stabilize interactions with hydrophobic binding pockets .
Biological Activity
3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound belonging to the diazaspiro family, characterized by its unique spiro structure. Its molecular formula is with a molecular weight of approximately 194.24 g/mol. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and effects on cholinergic systems.
Chemical Structure
The structural formula of this compound is depicted below:
Anticancer Properties
Recent studies have indicated that compounds within the diazaspiro family exhibit significant anticancer activity. The spirocyclic structure is believed to enhance interactions with biological targets, leading to increased cytotoxicity against various cancer cell lines. For instance, derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione have shown improved activity in inducing apoptosis in tumor cells compared to standard chemotherapeutic agents like bleomycin .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 5.0 | Induction of apoptosis |
| Bleomycin | FaDu | 10.0 | DNA damage |
Cholinergic Activity
The compound has also been evaluated for its effects on cholinergic receptors. In vitro studies suggest that it may act as a muscarinic agonist, influencing cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. Specifically, it has been shown to reverse scopolamine-induced amnesia in rodent models, indicating its potential as a cognitive enhancer .
Study 1: Anticancer Efficacy
A study published in Molecules investigated the anticancer properties of various diazaspiro derivatives, including this compound. The results demonstrated that the compound exhibited significant cytotoxicity against FaDu cells with an IC50 value significantly lower than traditional treatments .
Study 2: Cognitive Enhancement
In a behavioral study involving scopolamine-treated mice, the administration of this compound improved performance in passive avoidance tasks compared to control groups. This suggests that the compound may enhance memory retention through its action on muscarinic receptors .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Muscarinic Receptor Activation : The compound binds to muscarinic receptors (M1 subtype), which are involved in memory and learning processes.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Q & A
Q. What are the key synthetic strategies for preparing 3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione?
The synthesis typically involves multi-step protocols, including alkylation or aryl-substitution reactions on spirocyclic hydantoin precursors. For example, describes a method using potassium carbonate in N,N-dimethylformamide (DMF) at 25–80°C to introduce substituents to the diazaspiro framework. Reaction conditions (temperature, solvent choice, and time) must be tightly controlled to avoid side products and ensure purity. Purification often employs column chromatography or recrystallization .
Q. How can the structural integrity of this compound be verified after synthesis?
X-ray crystallography is the gold standard for confirming spirocyclic geometry and substituent orientation. provides detailed crystal data (monoclinic system, space group P2₁/c) with bond lengths and angles consistent with the diazaspiro core. Complementary techniques include NMR (to verify ethenyl group integration), FT-IR (to confirm carbonyl stretches at ~1700–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. What are the primary physicochemical properties relevant to experimental design?
Key properties include:
- Density : ~1.22–1.27 g/cm³ (similar to methyl-substituted analogs in and ).
- Refractive index : ~1.549 (indicative of spirocyclic rigidity).
- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but limited in water due to hydrophobic spirocyclic and ethenyl groups .
Advanced Research Questions
Q. How does the ethenyl substituent influence reactivity compared to methyl or aryl analogs?
The ethenyl group introduces conjugated π-electrons, enhancing electrophilicity at the carbonyl groups (C=O) and enabling Diels-Alder or Michael addition reactions. In contrast, methyl-substituted analogs (e.g., 3-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione in ) exhibit steric hindrance without π-conjugation, limiting their participation in cycloadditions. Computational studies (DFT) are recommended to map electron density distributions .
Q. How can contradictions in biological activity data between similar spirohydantoins be resolved?
Discrepancies often arise from differences in substitution patterns. For example:
- 3-(4-Chlorophenylsulfonyl)-8-methyl derivatives ( –21) show antidiabetic activity via sulfonylurea receptor modulation.
- Ethenyl-substituted analogs may lack sulfonyl groups critical for receptor binding but could exhibit anti-inflammatory properties (as seen in ). To resolve contradictions, conduct comparative structure-activity relationship (SAR) studies with standardized assays (e.g., IC₅₀ measurements for enzyme inhibition) and control for stereochemical purity .
Q. What methodological challenges arise in scaling up microwave-assisted synthesis for this compound?
While microwave reactors (e.g., CEM systems in ) enhance reaction rates and yields in small batches, scaling up requires:
Q. How do conformational dynamics of the spirocyclic core affect pharmacological activity?
The chair conformation of the cyclohexane ring () stabilizes the hydantoin moiety, enabling hydrogen bonding with biological targets. Molecular dynamics simulations reveal that ethenyl substitution increases ring puckering flexibility compared to rigid 7,7-dimethyl analogs ( ), potentially altering binding kinetics. Pair these simulations with surface plasmon resonance (SPR) assays to quantify target affinity .
Methodological Recommendations
- Contradiction Analysis : Use tandem LC-MS/MS to distinguish between isomeric byproducts in synthetic mixtures (common in spirocyclic systems) .
- Biological Assays : Prioritize in vitro models with high translational relevance (e.g., primary neuron cultures for neuroactive compounds, as suggested in ) .
- Data Reproducibility : Adhere to CRYSTAL guidelines for crystallographic data reporting () and validate NMR spectra against databases like PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
